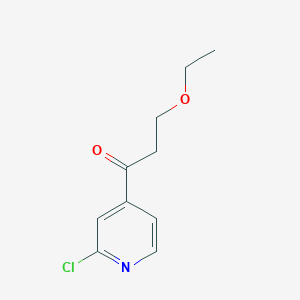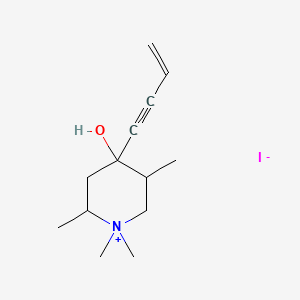![molecular formula C20H16N2O4S B12594209 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione CAS No. 877176-12-0](/img/structure/B12594209.png)
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-{[4-(Benciloxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona es un complejo compuesto orgánico que presenta una combinación única de grupos funcionales, incluyendo un grupo benciloxifenil, un anillo de furano y un núcleo de imidazolidina-2,4-diona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(3-{[4-(Benciloxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del Intermediario Benciloxifenil: El grupo benciloxifenil puede sintetizarse haciendo reaccionar alcohol bencílico con fenol en presencia de un catalizador adecuado.
Síntesis del Anillo de Furano: El anillo de furano puede introducirse a través de una reacción de ciclización que involucra un precursor adecuado, como una 1,4-dicetona.
Formación del Núcleo de Imidazolidina-2,4-diona: El núcleo de imidazolidina-2,4-diona puede sintetizarse haciendo reaccionar urea con una dicetona o aldehído adecuado en condiciones ácidas o básicas.
Acoplamiento de los Intermediarios: El paso final involucra el acoplamiento del intermediario benciloxifenil con el anillo de furano y el núcleo de imidazolidina-2,4-diona a través de un enlace sulfánil.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, solventes y condiciones de reacción más eficientes, así como el desarrollo de procesos de flujo continuo.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(3-{[4-(Benciloxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo sulfánil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El núcleo de imidazolidina-2,4-diona puede reducirse para formar derivados de imidazolidina.
Sustitución: El grupo benciloxi puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Los nucleófilos comunes para reacciones de sustitución incluyen alcóxidos, aminas y tiolatos.
Principales Productos
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de imidazolidina.
Sustitución: Varios derivados de benciloxi sustituidos.
Aplicaciones Científicas De Investigación
5-(3-{[4-(Benciloxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona tiene varias aplicaciones de investigación científica, incluyendo:
Química Medicinal: Este compuesto puede utilizarse como andamiaje para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Síntesis Orgánica: Puede servir como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de Materiales: La combinación única de grupos funcionales hace que este compuesto sea adecuado para el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 5-(3-{[4-(Benciloxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos como enzimas o receptores, modulando así su actividad. El grupo sulfánil puede interactuar con grupos tiol en proteínas, mientras que el núcleo de imidazolidina-2,4-diona puede formar enlaces de hidrógeno con residuos de aminoácidos.
Comparación Con Compuestos Similares
Compuestos Similares
5-(3-{[4-(Metoxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona: Estructura similar pero con un grupo metoxi en lugar de un grupo benciloxi.
5-(3-{[4-(Etoxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona: Estructura similar pero con un grupo etoxi en lugar de un grupo benciloxi.
5-(3-{[4-(Propoxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona: Estructura similar pero con un grupo propoxi en lugar de un grupo benciloxi.
Unicidad
La singularidad de 5-(3-{[4-(Benciloxi)fenil]sulfánil}furan-2-il)imidazolidina-2,4-diona radica en la presencia del grupo benciloxi, que puede aumentar su afinidad de unión a ciertos objetivos moleculares y mejorar su solubilidad en solventes orgánicos. Esto lo convierte en un compuesto valioso para diversas aplicaciones en química medicinal y ciencia de materiales.
Propiedades
Número CAS |
877176-12-0 |
|---|---|
Fórmula molecular |
C20H16N2O4S |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
5-[3-(4-phenylmethoxyphenyl)sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O4S/c23-19-17(21-20(24)22-19)18-16(10-11-25-18)27-15-8-6-14(7-9-15)26-12-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,21,22,23,24) |
Clave InChI |
ZUOUZWHAINARGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


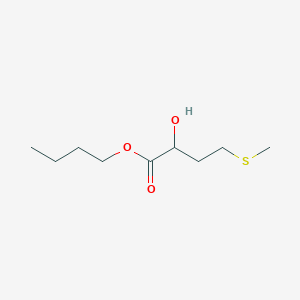
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
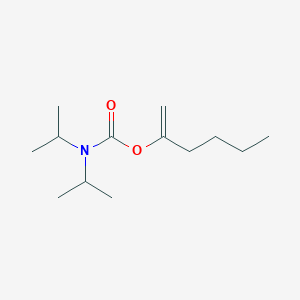

![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
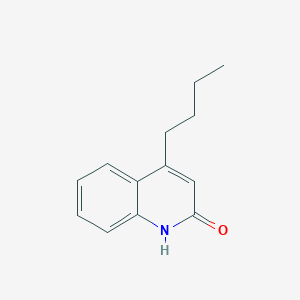
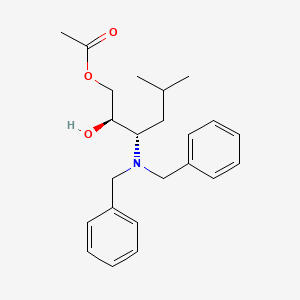
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
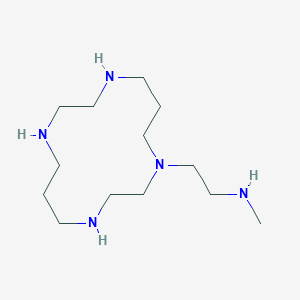
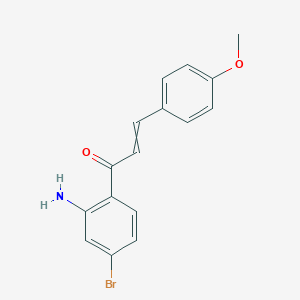
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
